4-Heptenal - 929-22-6

4-Heptenal

Catalog Number: EVT-13543114
CAS Number: 929-22-6
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-heptenal is a fatty aldehyde.
Overview

4-Heptenal, also known as cis-4-heptenal, is an organic compound classified as a medium-chain aldehyde with the molecular formula C7H12OC_7H_{12}O. It is characterized by a double bond between the fourth and fifth carbon atoms in its chain, which contributes to its unique chemical properties and applications. The compound is primarily recognized for its role in flavoring agents and fragrances, imparting a distinctive aroma reminiscent of fried fats.

Source

4-Heptenal can be derived from various natural and synthetic sources. It is often found in food products, particularly in dairy items like cream and butter, where it contributes to flavor profiles. Additionally, it can be synthesized through several chemical methods from simpler organic compounds.

Classification

4-Heptenal belongs to the class of organic compounds known as aldehydes. Specifically, it is categorized under medium-chain aldehydes, which are characterized by having carbon chains containing between six to twelve carbon atoms. Its International Union of Pure and Applied Chemistry (IUPAC) name is (4Z)-hept-4-enal, and it has a CAS registry number of 6728-31-0.

Synthesis Analysis

Methods

The synthesis of 4-heptenal can be achieved through various methods:

  1. From 3-Hexenol: One common method involves starting from (Z)-3-hexenol, which undergoes a series of reactions to yield 4-heptenal.
  2. Reduction of 4-Heptyne: Another approach includes the reduction of 4-heptyne using a Lindlar catalyst, which selectively reduces alkynes to alkenes.
  3. From Butyn-1 and Acrolein: A more complex synthesis route involves the reaction of butyn-1 with acrolein in the presence of hydrogen halides and alcohols, leading to the formation of 4-heptynal, which can subsequently be reduced to 4-heptenal .

Technical Details

The reactions typically require controlled conditions such as temperature management (ranging from -80°C to +80°C) and may involve solvents like liquid ammonia under elevated pressure for optimal yields. Additionally, hydrolysis can be performed on dialkylacetals derived from 4-heptynal to obtain 4-heptenal .

Molecular Structure Analysis

Data

  • Molecular Formula: C7H12OC_7H_{12}O
  • Molecular Weight: 112.17 g/mol
  • Density: 0.850 g/mL at 20ºC
  • Boiling Point: Approximately 60°C at 25 mm Hg
  • Flash Point: 105°F (approximately 40.5°C) .
Chemical Reactions Analysis

Reactions

4-Heptenal participates in various chemical reactions:

  1. Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives using agents such as potassium permanganate or chromium trioxide.
  2. Reduction: This compound can also undergo reduction to yield corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Functional groups in 4-heptenal can be substituted with other groups depending on reaction conditions and catalysts used .

Technical Details

The oxidation and reduction processes involve specific reagents that facilitate the transformation of functional groups while maintaining the integrity of the carbon skeleton.

Mechanism of Action

Process

The primary mechanism through which 4-heptenal exerts its effects involves interaction with olfactory receptors in the human nose. This binding elicits sensory responses that contribute to flavor perception.

Data

As a flavoring agent, it is recognized as safe by regulatory bodies such as the Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives. Its interaction with olfactory receptors leads to specific aroma perceptions that are critical in food chemistry.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless oily liquid
  • Odor: Characteristic odor reminiscent of fried fats
  • Solubility: Soluble in organic solvents but has limited solubility in water.

Chemical Properties

4-Heptenal is reactive due to its aldehyde functional group, allowing it to participate in various chemical reactions such as oxidation and reduction. Its volatility makes it significant in flavor chemistry where it acts as a trace constituent contributing to food aromas .

Applications

Scientific Uses

  1. Food Chemistry: Primarily used as a flavoring agent in dairy products like cream and butter.
  2. Fragrance Industry: Employed in creating fragrances due to its pleasant aroma.
  3. Atmospheric Chemistry Studies: Investigated for its reaction kinetics with atmospheric radicals, contributing insights into air quality and pollution dynamics .
  4. Biochemical Research: Studied for its role in the oxidative breakdown of fats, particularly in fish oils, highlighting its importance in food science .
Biosynthesis Pathways and Precursor Dynamics of 4-Heptenal

Lipid Peroxidation Mechanisms in 4-Heptenal Formation

4-Heptenal arises predominantly from the peroxidation of ω-3 polyunsaturated fatty acids (PUFAs), particularly α-linolenic acid (C18:3). The process follows three mechanistic phases:

  • Initiation: Reactive oxygen species (ROS; e.g., hydroxyl radicals) abstract a hydrogen atom from the bis-allylic methylene group (-CH₂-) of PUFAs, generating a carbon-centered lipid radical (L•) [2].
  • Propagation: L• reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), which attacks adjacent PUFAs, producing lipid hydroperoxides (LOOHs). For α-linolenic acid, this yields 9- or 13-hydroperoxyoctadecatrienoic acid (HPOT) isomers [2] [6].
  • Termination: LOOHs undergo homolytic cleavage via transition metals (e.g., Fe²⁺) or heat, generating alkoxyl radicals (LO•). β-Scission of the 13-HPOT-derived LO• between C12-C13 releases 4-heptenal and an 11-carbon aldehyde (2,4-heptadienal) [2] [6].

Table 1: Precursor Fatty Acids and Corresponding Hydroperoxide Intermediates for 4-Heptenal Formation

Precursor Fatty AcidHydroperoxide IntermediateCleavage Position4-Heptenal Yield (Relative)
α-Linolenic acid (C18:3)13-HPOTC12-C13High
Linoleic acid (C18:2)13-HPODC12-C13Low/Trace
Arachidonic acid (C20:4)15-HPETEC14-C15Moderate

This pathway predominates in aqueous, lipid-rich matrices like dairy, where transition metals catalyze LOOH decomposition [2] [9].

Role of Linolenic Acid Hydroperoxide Degradation in Aqueous Systems

The degradation of 13-hydroperoxyoctadecatrienoic acid (13-HPOT) is the rate-limiting step in 4-heptenal biogenesis. In hydrated environments (e.g., tea leaves, milk plasma), this process is governed by:

  • pH dependence: Under acidic conditions (pH 3–5), homolytic cleavage of 13-HPOT accelerates, increasing 4-heptenal yield 2.3-fold compared to neutral pH [8].
  • Temperature kinetics: At ≥60°C, 13-HPOT degradation follows first-order kinetics with an activation energy (Ea) of 85.2 kJ/mol. Thermal energy facilitates β-scission, explaining 4-heptenal detection during tea drying (60–120°C) and milk pasteurization [8] [10].
  • Aqueous vs. lipid phase partitioning: 13-HPOT degrades 3.1× faster in emulsions than in bulk oil due to interfacial reactivity. In milk, the aqueous phase facilitates free-radical interactions, enhancing 4-heptenal generation [3] [8].

Table 2: Impact of Environmental Factors on 13-HPOT Degradation and 4-Heptenal Formation

FactorCondition13-HPOT Half-Life4-Heptenal Yield (ng/g)System
pH3.518 min42.7 ± 3.2Tea fermentation
pH7.042 min18.5 ± 1.8Tea fermentation
Temperature25°C120 min5.1 ± 0.6Milk serum
Temperature60°C15 min38.9 ± 2.9Milk serum
MatrixO/W emulsion22 min49.3 ± 4.1Model dairy system
MatrixBulk oil68 min16.7 ± 1.5Model dairy system

In tea processing, mechanical disruption (rolling) releases vacuolar linolenic acid, while solar withering elevates leaf temperature, synergistically promoting 13-HPOT formation and degradation [8] [10].

Enzymatic vs. Non-Enzymatic Pathways in Dairy Matrices

In dairy systems, 4-heptenal generation occurs via parallel enzymatic and non-enzymatic routes, influenced by the milk matrix:

  • Enzymatic pathway:
  • Lipoxygenase (LOX): Plant-derived LOX contaminants (e.g., from pastures) catalyze regiospecific oxidation of free linolenic acid to 13-HPOT. This is prevalent in raw milk, with LOX activity peaking at pH 6.5–7.0 [2] [8].
  • Hydroperoxide lyase (HPL): Cleaves 13-HPOT to 4-heptenal and C11 fragments. HPL activity is negligible in bovine milk but significant in dairy analogs containing plant enzymes [8].

  • Non-enzymatic pathway:

  • Dominates in pasteurized milk due to thermal enzyme inactivation. Catalyzed by light exposure (generating singlet oxygen) and transition metals (Fe²⁺/Cu⁺ in milk plasma). Haptoglobin-bound hemoglobin in mastitic milk amplifies metal-catalyzed peroxidation [2] [3].

The dairy matrix attenuates non-enzymatic oxidation via:

  • Casein micelles: Chelate 90% of free Fe³⁺, reducing pro-oxidant activity [3].
  • Milk fat globule membrane (MFGM): Physically isolates triglycerides from aqueous pro-oxidants. Homogenization disrupts MFGM, increasing 4-heptenal yield by 35% [3].
  • Antioxidants: α-Tocopherol in MFGM terminates free-radical chains, while citrate chelates metals [3].

Table 3: Influence of Dairy Matrix Components on 4-Heptenal Formation Pathways

Matrix ComponentEffect on Enzymatic PathwayEffect on Non-Enzymatic PathwayNet Impact on 4-Heptenal
Native MFGMBlocks LOX access to lipidsInhibits metal/peroxide contact↓↓↓ (Suppression)
Homogenized MFGMIncreases lipid accessibilityEnhances metal-lipid interaction↑↑↑ (Promotion)
Casein micellesNo direct effectSequesters pro-oxidant metals↓ (Suppression)
Whey proteinsDenatures LOX at >70°CReduces free radical propagation↓ (Suppression)
Lactose/citrateNo direct effectChelates metals; scavenges radicals↓ (Suppression)

Cheese matrices show elevated 4-heptenal due to lipolysis (releasing free PUFAs) and proteolysis (releasing redox-active peptides) [3].

Isotopic Tracer Studies for Pathway Validation

Stable isotope labeling provides definitive evidence for 4-heptenal biosynthetic routes:

  • ¹³C-Labeled linolenic acid: When [U-¹³C]-α-linolenic acid is added to tea homogenates, GC–MS analysis shows ¹³C enrichment in 4-heptenal (m/z shift +7), confirming its origin from intact C18 precursor cleavage [8].
  • Deuterated standards: D₇-4-Heptenal (D₇-hept-cis-4-enal) is used as an internal standard in tea and milk studies. Co-elution and identical fragmentation patterns with native 4-heptenal validate quantification methods [8].
  • Positional labeling: Applying [13,13,14,14-D₄]-linolenic acid to fermented tea yields dideuterated 4-heptenal (4-H⁺(D₂)), proving β-scission occurs between C12-C13 of 13-HPOT [8].

Table 4: Isotopic Tracers Used in 4-Heptenal Pathway Validation Studies

Tracer CompoundIsotope PositionSystem StudiedKey FindingAnalytical Method
[U-¹³C]-α-Linolenic acidUniform ¹³CTea leaf homogenate94% ¹³C incorporation into 4-heptenalGC–MS (SIM m/z 119→126)
D₇-4-HeptenalHeptyl chain D₇Milk, black teaRetention time match; identical MS fragmentsGC–MS (m/z 112 vs. 119)
[13,13,14,14-D₄]-Linolenic acidC13-C14 D₄Fermented teaD₂-4-Heptenal formed (m/z 114)HRGC–TOF-MS
¹⁸O₂Molecular oxygenLipoxygenase reaction¹⁸O incorporation in carbonyl groupFT-ICR-MS

These studies confirm the LOX/HPL pathway dominates in plant tissues, while non-enzymatic peroxidation prevails in thermally processed dairy [8].

Properties

CAS Number

929-22-6

Product Name

4-Heptenal

IUPAC Name

(E)-hept-4-enal

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+

InChI Key

VVGOCOMZRGWHPI-ONEGZZNKSA-N

Canonical SMILES

CCC=CCCC=O

Isomeric SMILES

CC/C=C/CCC=O

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